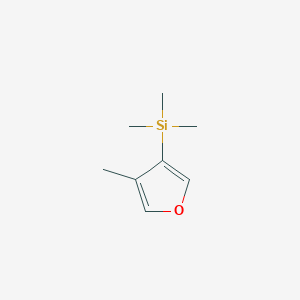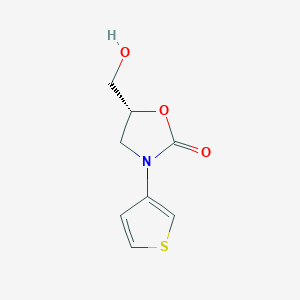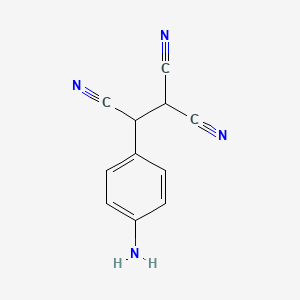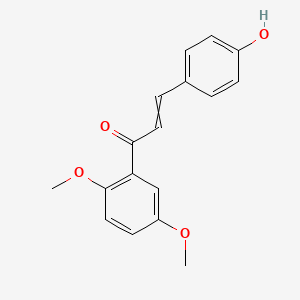![molecular formula C20H22N2O6 B12561236 N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine CAS No. 195867-08-4](/img/structure/B12561236.png)
N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine est un dipeptide synthétique composé de L-tyrosine et de D-alanine, protégé par un groupe benzyloxycarbonyle (Cbz). Ce composé est souvent utilisé dans la synthèse peptidique et la recherche en raison de sa stabilité et de sa facilité de manipulation.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine implique généralement les étapes suivantes:
Protection de la L-tyrosine: Le groupe hydroxyle de la L-tyrosine est protégé en utilisant un groupe benzyloxycarbonyle (Cbz).
Couplage avec la D-alanine: La L-tyrosine protégée est ensuite couplée à la D-alanine en utilisant un réactif de couplage tel que le dicyclohexylcarbodiimide (DCC) ou le N,N'-diisopropylcarbodiimide (DIC) en présence d'une base comme la N-méthylmorpholine (NMM) ou la triéthylamine (TEA).
Déprotection: La dernière étape consiste à éliminer le groupe Cbz dans des conditions d'hydrogénation en utilisant un catalyseur au palladium.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Les réacteurs à écoulement continu et les synthétiseurs peptidiques automatisés sont souvent utilisés pour améliorer l'efficacité et la mise à l'échelle.
Analyse Des Réactions Chimiques
Types de réactions
N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine subit diverses réactions chimiques, notamment:
Hydrogénation: Élimination du groupe protecteur Cbz.
Réactions de couplage: Formation de liaisons peptidiques avec d'autres acides aminés ou peptides.
Oxydation et réduction: Modifications du résidu tyrosine.
Réactifs et conditions courants
Hydrogénation: Catalyseur au palladium sur charbon (Pd/C) sous gaz hydrogène.
Réactifs de couplage: DCC, DIC, NMM, TEA.
Agents oxydants: Peroxyde d'hydrogène (H2O2), periodate de sodium (NaIO4).
Agents réducteurs: Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4).
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les peptides déprotégés, les chaînes peptidiques étendues et les résidus tyrosine modifiés.
Applications de la recherche scientifique
This compound a des applications diverses dans la recherche scientifique:
Chimie: Utilisé comme élément constitutif dans la synthèse peptidique et comme composé modèle pour étudier la formation de liaisons peptidiques.
Biologie: Utilisé dans l'étude des interactions enzyme-substrat et des relations structure-fonction des protéines.
Médecine: Étudié pour son potentiel de développement de médicaments et comme précurseur de peptides bioactifs.
Industrie: Utilisé dans la production de peptides synthétiques à des fins de recherche et thérapeutiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son incorporation dans les chaînes peptidiques lors de la synthèse. Le groupe benzyloxycarbonyle protège les résidus d'acides aminés, empêchant les réactions secondaires indésirables. Après déprotection, le composé peut interagir avec des enzymes, des récepteurs ou d'autres cibles moléculaires, influençant les voies et les processus biologiques.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine has diverse applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation.
Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive peptides.
Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine involves its incorporation into peptide chains during synthesis. The benzyloxycarbonyl group protects the amino acid residues, preventing unwanted side reactions. Upon deprotection, the compound can interact with enzymes, receptors, or other molecular targets, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[(Benzyloxy)carbonyl]-L-phénylalanine-L-phénylalanine
- N-[(Benzyloxy)carbonyl]-L-proline
- N-[(Benzyloxy)carbonyl]-L-cystéinylglycine
Unicité
N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine est unique en raison de la présence à la fois de L-tyrosine et de D-alanine, ce qui confère des propriétés structurales et fonctionnelles distinctes. La combinaison de ces acides aminés permet des interactions spécifiques et des applications dans la synthèse peptidique et la recherche.
Propriétés
Numéro CAS |
195867-08-4 |
|---|---|
Formule moléculaire |
C20H22N2O6 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H22N2O6/c1-13(19(25)26)21-18(24)17(11-14-7-9-16(23)10-8-14)22-20(27)28-12-15-5-3-2-4-6-15/h2-10,13,17,23H,11-12H2,1H3,(H,21,24)(H,22,27)(H,25,26)/t13-,17+/m1/s1 |
Clé InChI |
LKRYTYVDKGHSPS-DYVFJYSZSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)

![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)
![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)

![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)
![4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-](/img/structure/B12561197.png)

![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)


![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)

![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)
